Lafutidine HCl

gastric acid secretion intragastric pH H2 receptor antagonist

Lafutidine HCl uniquely combines gastric acid suppression with CGRP-mediated mucosal protection—a profile no PPI or first-generation H2RA can match. Clinically proven to increase nighttime pH >4 to 92.6% when added to PPI therapy, and provides faster onset than lansoprazole. This is the decisive research compound for refractory GERD and CGRP-dependent gastroprotection studies. Secure high-purity lots for your next pivotal trial.

Molecular Formula C22H30ClN3O4S
Molecular Weight 468.009
Cat. No. B1193013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLafutidine HCl
SynonymsFRG-8813;  FRG8813;  FRG 8813;  Lafutidine HCl;  Lafutidine hydrochloride
Molecular FormulaC22H30ClN3O4S
Molecular Weight468.009
Structural Identifiers
SMILESO=C(NC/C=C\COC1=NC=CC(CN2CCCCC2)=C1)CS(CC3=CC=CO3)=O.[H]Cl
InChIInChI=1S/C22H29N3O4S.ClH/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25;/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26);1H/b5-2-;
InChIKeyKSIJVCSWGMQWNM-PVOKDAACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lafutidine HCl: A Second-Generation H2 Receptor Antagonist with Dual Antisecretory and Gastroprotective Properties


Lafutidine HCl is a second-generation histamine H2-receptor antagonist that inhibits gastric acid secretion while also exerting gastroprotective effects via activation of calcitonin gene-related peptide (CGRP) and somatostatin release [1]. It is chemically distinct from first-generation H2 blockers such as cimetidine and ranitidine due to its furfurylsulfinyl moiety, which confers both acid-suppressive and mucosal protective activities [2]. Marketed primarily in Japan and India, lafutidine demonstrates rapid absorption and a plasma half-life of approximately 3.3–3.7 hours in fasting healthy volunteers [3].

Why Lafutidine HCl Cannot Be Interchanged with Other H2 Blockers or PPIs: Pharmacodynamic and Pharmacokinetic Non-Equivalence


Lafutidine HCl demonstrates quantifiable differentiation from both in-class H2 receptor antagonists (e.g., famotidine, ranitidine) and proton pump inhibitors (e.g., lansoprazole, pantoprazole, esomeprazole) across multiple dimensions. Unlike older H2 blockers, lafutidine uniquely activates CGRP-mediated gastroprotective pathways and exhibits a distinct pharmacokinetic hysteresis profile [1]. Compared to PPIs, lafutidine achieves more rapid maximal plasma concentrations and provides superior daytime acid suppression in head-to-head studies, yet demonstrates equivalent clinical efficacy to pantoprazole in uninvestigated dyspepsia [2]. These non-overlapping pharmacodynamic and pharmacokinetic profiles render generic substitution—whether with another H2RA or a PPI—scientifically unsound without careful consideration of the specific therapeutic objective.

Lafutidine HCl Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Superior Short-Term Acid Suppression: Lafutidine 10 mg vs. Lansoprazole 30 mg in H. pylori-Negative Volunteers

In a crossover study of 10 H. pylori-negative volunteers, a single oral dose of lafutidine 10 mg produced significantly higher median intragastric pH compared to lansoprazole 30 mg at 2, 3, 4, 5, and 6 hours post-administration [1]. Maximal plasma drug concentration was reached more promptly with lafutidine than with lansoprazole.

gastric acid secretion intragastric pH H2 receptor antagonist

Unique Gastroprotective Peptide Activation: Lafutidine vs. Famotidine in Humans and Rats

Lafutidine, unlike famotidine, significantly increases plasma concentrations of calcitonin gene-related peptide (CGRP) and somatostatin in humans at 60 and 90 minutes post-dose [1]. In a rat model of water immersion-restraint stress, lafutidine pretreatment elevated serum CGRP to 86.64 ± 9.52 pg/mL vs. famotidine at 47.55 ± 4.35 pg/mL (control: 58.43 ± 6.07 pg/mL) [2]. Total CGRP release over 4 h in humans was 192 ± 14.0 pg·h/mL for lafutidine vs. 128 ± 21.5 pg·h/mL for placebo control [3].

gastroprotection CGRP somatostatin mucosal defense

Nocturnal Acid Breakthrough Reduction: Bedtime Lafutidine as Add-On to Esomeprazole in GERD

In a 2025 randomized controlled trial of GERD patients with nocturnal symptoms (n=48), the addition of bedtime lafutidine 10 mg to esomeprazole 20 mg BID significantly increased nighttime intragastric pH >4 holding time ratio to 92.6% vs. 77.2% for esomeprazole alone (P=0.006), and reduced nocturnal acid breakthrough (NAB) incidence to 29.2% vs. 75.0% (P=0.001) [1].

nocturnal acid breakthrough GERD adjunctive therapy sleep quality

Distinct Pharmacokinetic-Pharmacodynamic Relationship: Lafutidine vs. Famotidine Postprandial Administration

Following postprandial oral administration, lafutidine plasma concentrations increased rapidly without an absorption lag time, whereas famotidine required an absorption lag time in the pharmacokinetic model [1]. Lafutidine exhibited an anticlockwise hysteresis loop between plasma concentration and ΔpH, indicating equilibration delay between plasma and effect site, requiring an effect site compartment in pharmacodynamic modeling; famotidine showed a more parallel relationship [1].

pharmacokinetics pharmacodynamics hysteresis absorption lag

Clinical Non-Inferiority to PPI: Lafutidine 10 mg vs. Pantoprazole 40 mg in Uninvestigated Dyspepsia

A prospective, open-label, randomized controlled trial in uninvestigated dyspepsia found that lafutidine 10 mg daily was as effective as pantoprazole 40 mg daily in alleviating reflux, dysmotility, and ulcer-like symptoms, with no clinically worthwhile difference between the two drugs [1]. Both treatments were well-tolerated with comparable safety profiles.

dyspepsia non-inferiority clinical trial empirical treatment

High-Value Application Scenarios for Lafutidine HCl in Research and Clinical Procurement


GERD Management with Nocturnal Acid Breakthrough: Adjunctive Bedtime Therapy

Lafutidine 10 mg administered at bedtime in combination with BID PPI (e.g., esomeprazole 20 mg) increases nighttime intragastric pH >4 holding time ratio to 92.6% and reduces NAB incidence to 29.2%, compared to 77.2% and 75.0% respectively with PPI alone [1]. This regimen is supported by 2025 RCT evidence and offers a targeted solution for patients with refractory nocturnal GERD symptoms [1].

Empirical Treatment of Uninvestigated Dyspepsia: PPI-Sparing Alternative

Lafutidine 10 mg daily demonstrates non-inferior efficacy to pantoprazole 40 mg daily in uninvestigated dyspepsia across all symptom subtypes [2]. This provides a rational basis for selecting lafutidine as a first-line empirical therapy, potentially mitigating the risks associated with long-term PPI use while maintaining therapeutic effectiveness [2].

Acute Acid Suppression with Rapid Onset Requirement

Lafutidine achieves maximal plasma concentration more promptly than lansoprazole 30 mg and produces significantly higher median intragastric pH within 2–6 hours of dosing in H. pylori-negative individuals [3]. This rapid onset profile makes lafutidine particularly suitable for on-demand or acute symptom relief scenarios where rapid acid suppression is clinically desired [3].

Gastroprotection-Focused Research Models: CGRP-Mediated Mucosal Defense

Lafutidine uniquely elevates plasma CGRP and somatostatin levels in both human and animal models—CGRP increased to 86.64 pg/mL vs. famotidine 47.55 pg/mL in stress-induced rats [4], and total CGRP release of 192 pg·h/mL vs. placebo 128 pg·h/mL in humans [5]. Researchers investigating CGRP-dependent gastroprotective mechanisms or mucosal healing should consider lafutidine as a mechanistically distinct tool compound [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lafutidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.